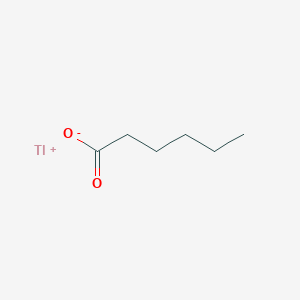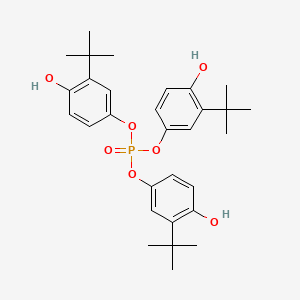
Tris(3-tert-butyl-4-hydroxyphenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-tert-butyl-4-hydroxyphenyl) phosphate is an organic phosphate ester compound with the molecular formula C30H39O7P. It is known for its antioxidant and ultraviolet (UV) absorbing properties, making it a valuable additive in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3-tert-butyl-4-hydroxyphenyl) phosphate typically involves the reaction of 3-tert-butyl-4-hydroxyphenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows: [ 3 \text{(3-tert-butyl-4-hydroxyphenol)} + \text{POCl3} \rightarrow \text{this compound} + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through crystallization or distillation to obtain a high-purity compound[2][2].
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Substitution: The compound can participate in substitution reactions where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Quinones and other oxidized derivatives
Substitution Products: Various substituted phenyl phosphates
Applications De Recherche Scientifique
Tris(3-tert-butyl-4-hydroxyphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability and shelf-life.
Mécanisme D'action
The antioxidant properties of Tris(3-tert-butyl-4-hydroxyphenyl) phosphate are primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into more stable and less reactive molecules .
Comparaison Avec Des Composés Similaires
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(4-tert-butylphenyl) phosphate
Comparison: Tris(3-tert-butyl-4-hydroxyphenyl) phosphate is unique due to its specific structure, which provides a balance of antioxidant and UV-absorbing properties. Compared to Tris(2,4-di-tert-butylphenyl) phosphite, it offers better thermal stability and is more effective in preventing polymer degradation. Tris(4-tert-butylphenyl) phosphate, on the other hand, has similar UV-absorbing properties but may differ in its antioxidant efficiency[6][6].
Propriétés
Numéro CAS |
21214-39-1 |
|---|---|
Formule moléculaire |
C30H39O7P |
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
tris(3-tert-butyl-4-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C30H39O7P/c1-28(2,3)22-16-19(10-13-25(22)31)35-38(34,36-20-11-14-26(32)23(17-20)29(4,5)6)37-21-12-15-27(33)24(18-21)30(7,8)9/h10-18,31-33H,1-9H3 |
Clé InChI |
KNZZERRHIZAXIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)OP(=O)(OC2=CC(=C(C=C2)O)C(C)(C)C)OC3=CC(=C(C=C3)O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)


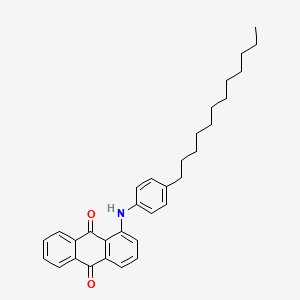
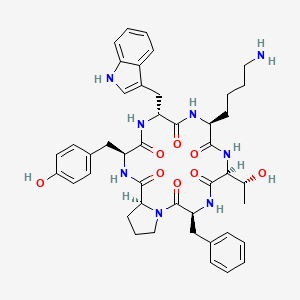
![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
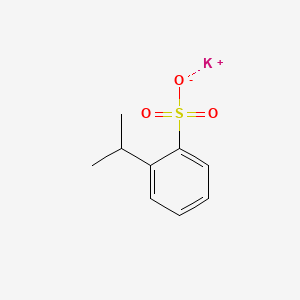
![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)
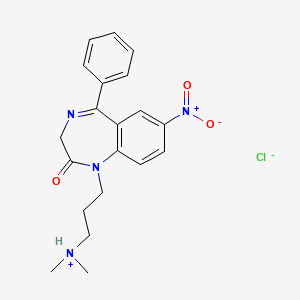
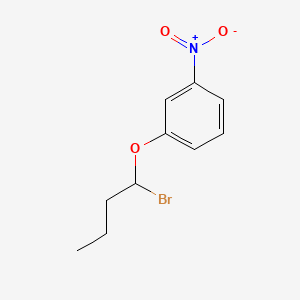
![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
